molecular formula C8H7NO4S B3386116 4-Methoxybenzene-1-sulfonyl isocyanate CAS No. 7018-76-0

4-Methoxybenzene-1-sulfonyl isocyanate

Cat. No.: B3386116
CAS No.: 7018-76-0
M. Wt: 213.21 g/mol
InChI Key: RGVBEISMHCYSNF-UHFFFAOYSA-N
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Description

Contextual Significance of Sulfonyl Isocyanates in Contemporary Organic Synthesis

Sulfonyl isocyanates are highly versatile and reactive reagents in contemporary organic synthesis, primarily due to the powerful electrophilic nature of both the isocyanate carbon and the sulfonyl sulfur atoms. rsc.org Their remarkable reactivity allows them to participate in a wide array of chemical reactions, including nucleophilic additions and cycloadditions. bldpharm.comfda.gov

These compounds are fundamental building blocks for the synthesis of a diverse range of nitrogen- and sulfur-containing organic molecules. For instance, they react readily with nucleophiles such as amines, alcohols, and even activated carbon-hydrogen bonds to form sulfonylureas, sulfonylcarbamates, and sulfonamides, respectively. bldpharm.com Many of these resulting structures are found in molecules of significant biological and pharmaceutical importance. The sulfonylurea moiety, for example, is a key feature in a class of herbicides and antidiabetic drugs.

The most prominent member of this class, chlorosulfonyl isocyanate (CSI), is recognized as one of the most reactive isocyanates known and serves as a powerful tool for introducing the sulfamoyl (-SO₂NH-) moiety into organic molecules. rsc.org Aryl sulfonyl isocyanates, including 4-methoxybenzene-1-sulfonyl isocyanate, share this high reactivity and are crucial intermediates for creating complex molecular architectures. bldpharm.com Their ability to undergo [2+2] cycloaddition reactions with alkenes to form β-lactams further broadens their synthetic utility. fda.gov

Historical Trajectory and Evolution of Research on Aryl Sulfonyl Isocyanates

The study of sulfonyl isocyanates gained significant momentum with the discovery and exploration of chlorosulfonyl isocyanate (CSI) by Roderich Graf in 1956. rsc.org This foundational work opened the door to the broader investigation of isocyanates bearing a sulfonyl group. Research into aryl sulfonyl isocyanates followed, driven by the need for versatile intermediates in the synthesis of dyes, pharmaceuticals, and agrochemicals.

Historically, a primary method for the synthesis of aryl sulfonyl isocyanates has been the phosgenation of the corresponding arylsulfonamides. wikipedia.org This process involves reacting an arylsulfonamide with phosgene (B1210022) (COCl₂) or a phosgene equivalent, often at elevated temperatures. Over the years, research has focused on optimizing this process to improve yields, purity, and safety, as phosgene is a highly toxic gas. Innovations have included the use of catalysts, such as a combination of a hydrocarbyl isocyanate and a tertiary amine base, which allows the reaction to proceed under milder conditions with shorter reaction times and better yields. wikipedia.org The development of alternative, phosgene-free routes remains an active area of research, aligning with the principles of green chemistry. rsc.org

Structural Characteristics and Theoretical Considerations of the this compound Moiety

The molecular structure of this compound consists of three key components: the 4-methoxyphenyl (B3050149) (or anisyl) group, the sulfonyl group (-SO₂-), and the isocyanate group (-N=C=O).

Sulfonyl Group : The sulfur atom is in a high oxidation state (+6) and is double-bonded to two oxygen atoms. This group is strongly electron-withdrawing, which significantly impacts the adjacent isocyanate group.

Isocyanate Group : The -N=C=O functionality is a heterocumulene. The powerful electron-withdrawing effect of the attached sulfonyl group makes the isocyanate carbon exceptionally electrophilic, even more so than in typical aryl isocyanates. This enhanced electrophilicity is the primary reason for the high reactivity of sulfonyl isocyanates.

The geometry of the C-SO₂-N=C=O linkage is a critical aspect of its reactivity. The N=C=O unit is nearly linear. The combination of the electron-donating methoxy (B1213986) group on the aryl ring and the potent electron-withdrawing sulfonyl isocyanate moiety creates a molecule with distinct electronic properties that dictate its reaction pathways.

While specific experimental data for this compound is not widely available, its properties can be inferred from its constituent parts and related compounds.

Physicochemical Properties of this compound and a Key Precursor

Overview of Key Academic Research Domains and Perspectives

The academic research involving aryl sulfonyl isocyanates, including this compound, is centered on their application as powerful electrophiles and synthons for constructing complex heterocyclic systems. Their high reactivity makes them suitable for a variety of synthetic transformations.

Key research domains include:

Synthesis of Sulfonylureas and Sulfonamides : As potent electrophiles, aryl sulfonyl isocyanates react readily with amines and alcohols to produce sulfonylureas and sulfonylcarbamates. These reactions are fundamental in medicinal chemistry for the generation of libraries of compounds for biological screening.

Heterocyclic Synthesis : A significant area of research is the use of aryl sulfonyl isocyanates in cycloaddition and transannulation reactions to build heterocyclic rings. For example, they can react with compounds containing multiple bonds to form five- and six-membered rings. Research has shown that 1-sulfonyl-1,2,3-triazoles undergo rhodium-catalyzed reactions with isocyanates to yield imidazolones, demonstrating their utility in "swapping" one heterocyclic core for another. rsc.org

Cycloaddition Reactions : The isocyanate moiety's C=N bond can participate in cycloaddition reactions. For example, the [2+2] cycloaddition with olefins to produce β-lactam rings is a well-documented and synthetically valuable transformation. fda.gov Furthermore, reactions with epoxides can lead to the formation of oxazolidinones, another important heterocyclic scaffold. thermofisher.com

Future perspectives in this field are likely to focus on the development of new catalytic, asymmetric reactions involving aryl sulfonyl isocyanates to produce chiral, biologically active molecules. The unique electronic properties conferred by the 4-methoxy substituent on the benzene (B151609) ring may be exploited to achieve specific reactivity or selectivity in these advanced synthetic methods.

Mentioned Compounds

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-N-(oxomethylidene)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4S/c1-13-7-2-4-8(5-3-7)14(11,12)9-6-10/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGVBEISMHCYSNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N=C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90563750
Record name 4-Methoxybenzene-1-sulfonyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90563750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7018-76-0
Record name 4-Methoxybenzene-1-sulfonyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90563750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxybenzene-1-sulfonyl isocyanate
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Reactivity and Reaction Mechanisms of 4 Methoxybenzene 1 Sulfonyl Isocyanate

Electrophilic Nature of the Isocyanate Functionality in Aryl Sulfonyl Isocyanates

Aryl sulfonyl isocyanates, including 4-methoxybenzene-1-sulfonyl isocyanate, are recognized as highly reactive intermediates in organic synthesis. researchgate.netmdpi.com Their reactivity stems primarily from the pronounced electrophilic character of the isocyanate functional group (-N=C=O). researchgate.netresearchgate.net The carbon atom within the isocyanate moiety is electron-deficient due to the strong electron-withdrawing effects of the adjacent nitrogen and oxygen atoms, as well as the attached sulfonyl group. This makes it a prime target for nucleophilic attack.

Chlorosulfonyl isocyanate is known as one of the most chemically reactive isocyanates, a characteristic attributed to its strong electrophilicity. There are two potential sites for nucleophilic attack: the carbon of the isocyanate group and the sulfur atom. Of these, the isocyanate carbon is the more reactive site. Aryl sulfonyl isocyanates are frequently utilized as electrophilic reagents that readily engage with a variety of nucleophiles to synthesize a range of compounds, including substituted sulfonylureas and carbamates. researchgate.netmdpi.com

Cycloaddition Chemistry of Aryl Sulfonyl Isocyanates

Aryl sulfonyl isocyanates are versatile reagents in cycloaddition reactions, participating in various transformations to form heterocyclic compounds. rsc.org

[2+2] Cycloadditions with Alkenes: Formation of β-Lactams

The [2+2] cycloaddition reaction between sulfonyl isocyanates and alkenes is a well-established method for the synthesis of N-sulfonyl-β-lactams (2-azetidinones). acs.orgrsc.org These products are valuable intermediates in organic synthesis, notably as precursors to β-lactam antibiotics. westmont.edu The reactivity of the sulfonyl isocyanate is a key factor, with more electrophilic isocyanates like chlorosulfonyl isocyanate (CSI) being particularly reactive. researchtrends.netbeilstein-journals.org

The mechanism of the [2+2] cycloaddition of sulfonyl isocyanates to alkenes can vary depending on the electronic properties of the reacting alkene. researchtrends.net Ab initio calculations have suggested that the reaction between isocyanates and alkenes to form β-lactams can proceed through a concerted suprafacial mechanism. rsc.org

However, extensive research, particularly with the highly reactive chlorosulfonyl isocyanate (CSI), has provided evidence for both concerted and stepwise pathways. westmont.eduresearchtrends.net For electron-deficient alkenes, the reaction tends to follow a concerted pathway. researchtrends.net In contrast, reactions with electron-rich alkenes are more likely to proceed through a stepwise mechanism involving a dipolar or diradical intermediate. westmont.eduresearchtrends.netbeilstein-journals.org The nature of the isocyanate substituent also plays a role, with less electron-withdrawing groups favoring a more concerted transition state. morressier.com

In the stepwise mechanism for the [2+2] cycloaddition of sulfonyl isocyanates with electron-rich alkenes, the reaction is initiated by a single electron transfer (SET) from the alkene to the isocyanate. westmont.eduresearchtrends.net This SET process leads to the formation of a 1,4-diradical intermediate. westmont.eduresearchtrends.net Evidence for these diradical intermediates has been obtained through techniques such as NMR line-broadening studies. westmont.eduresearchtrends.net

Furthermore, UV data and kinetic studies have shown the formation of a pre-equilibrium charge transfer complex between the alkene and the sulfonyl isocyanate before the cycloaddition occurs. researchtrends.net This complex is a key feature of the SET pathway. The reaction of p-toluenesulfonyl isocyanate, an analogue of this compound, with the highly reactive alkene 3,4-dihydro-2H-pyran has also been shown to proceed via a SET pathway with a 1,4-diradical intermediate. westmont.edu

Table 2: Mechanistic Pathways in [2+2] Cycloadditions of Sulfonyl Isocyanates with Alkenes

Alkene Type Proposed Mechanism Key Intermediates Supporting Evidence
Electron-Deficient Concerted - Kinetic studies, theoretical calculations researchtrends.netrsc.org
Electron-Rich Stepwise (SET) Charge Transfer Complex, 1,4-Diradical NMR line-broadening, UV data, kinetic studies westmont.eduresearchtrends.net

Cycloadditions with Epoxides: Synthesis of Oxazolidinones and Cyclic Carbonates

Aryl sulfonyl isocyanates can undergo cycloaddition reactions with epoxides to yield five-membered heterocyclic compounds, namely oxazolidinones and cyclic carbonates. nih.govbeilstein-journals.org The reaction of chlorosulfonyl isocyanate (CSI) with various epoxides has been shown to produce mixtures of these two products, often in nearly a 1:1 ratio, under mild, catalyst-free conditions. nih.gov The synthesis of oxazolidinones is of significant interest as this structural motif is present in several important pharmaceutical compounds. nih.govorganic-chemistry.org

The reaction is thought to proceed via a concerted, albeit asynchronous, mechanism as suggested by density functional theory (DFT) calculations for the reaction of CSI with epoxides. nih.gov This implies a single transition state leading to the products. Various catalytic systems, including metal-based and organocatalysts, have also been developed to facilitate the cycloaddition of isocyanates and epoxides for the synthesis of oxazolidinones. organic-chemistry.orgresearchgate.net The reaction provides a direct route to these valuable heterocyclic structures from readily available starting materials. acs.org

Table 3: Products from the Cycloaddition of Sulfonyl Isocyanates with Epoxides

Reactants Main Products Reaction Conditions
Aryl Sulfonyl Isocyanate + Epoxide Oxazolidinone, Cyclic Carbonate Often mild, can be catalyst-free or catalyzed nih.govorganic-chemistry.org

Aza-Diels-Alder Reactions and Other Cycloaddition Pathways

This compound, as an electron-deficient heterodienophile, is a participant in various cycloaddition reactions. The most prominent among these are [2+2] cycloadditions with electron-rich alkenes and aza-Diels-Alder [4+2] reactions with dienes.

The [2+2] cycloaddition of sulfonyl isocyanates with alkenes typically yields N-sulfonyl-β-lactam rings. westmont.edursc.org The reactivity of the isocyanate is crucial; for instance, the highly reactive chlorosulfonyl isocyanate (CSI) readily undergoes these reactions. researchtrends.net Aryl sulfonyl isocyanates like this compound are generally less reactive than CSI and may require higher temperatures for the reaction to proceed. westmont.edu However, these elevated temperatures can sometimes lead to the ring-opening of the resulting four-membered β-lactam product. westmont.edu The reaction mechanism for these cycloadditions can vary. With electron-deficient alkenes, a concerted pathway is often observed, while electron-rich alkenes tend to react via a stepwise single electron transfer (SET) pathway, forming a 1,4-diradical intermediate. researchtrends.net For example, studies on p-toluenesulfonyl isocyanate, a close structural analog, revealed that its reaction with the very reactive 3,4-dihydro-2H-pyran proceeds smoothly at low temperatures to give the intact [2+2] product, with evidence pointing towards a diradical intermediate. westmont.eduresearchtrends.net

In the context of aza-Diels-Alder reactions, the sulfonyl isocyanate acts as the dienophile. The reaction involves a [4+2] cycloaddition with a conjugated diene to form a six-membered heterocyclic ring. These reactions can be catalyzed to enhance their rate and selectivity. For instance, quantum calculations on the reaction of H₂C=NH with cis-1,3-butadiene showed that the energy barrier is significantly lowered by catalysts that form hydrogen or halogen bonds with the nitrogen atom of the imine. nih.gov This principle of lowering the LUMO energy of the dienophile via catalysis is applicable to the N=C bond of this compound, enhancing its reactivity in aza-Diels-Alder reactions. nih.govresearchgate.net

The table below summarizes findings from studies on related sulfonyl isocyanates in cycloaddition reactions.

Reactant 1Reactant 2ConditionsProduct TypeYieldReference
p-Toluenesulfonyl isocyanate3,4-Dihydro-2H-pyranNeat, 5 °C, 3 hours[2+2] Cycloadduct (β-Lactam)Not specified westmont.edu
p-Toluenesulfonyl isocyanateMethylenecyclohexaneCHCl₃, Room Temp, 4 weeks[2+2] Cycloadduct (β-Lactam)87% westmont.edu
p-Toluenesulfonyl isocyanatep-MethylstyreneNeat, 50 °C, 20 days[2+2] Cycloadduct (β-Lactam)59% westmont.edu
Chlorosulfonyl isocyanateChromeneNot specified[2+2] Cycloadduct (β-Lactam)Not specified chempedia.info

Multi-Component Reactions (MCRs) Involving this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product that incorporates atoms from most or all of the starting materials. researchgate.net Isocyanates are valuable building blocks in MCRs due to their electrophilicity and versatile reactivity. nih.govrsc.org

This compound can be integrated into various MCRs. A notable example is its use in Ugi-type reactions. The classical Ugi four-component reaction (U-4CR) involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. mdpi.com A variation of this reaction can replace the carboxylic acid component with an isocyanate, such as this compound, to generate diverse molecular scaffolds. nih.gov

For example, a four-component reaction has been reported for the synthesis of sulfonylureas, which involves an isocyanate, an amine, an aldehyde, and an isocyanide. nih.gov The high efficiency and atom economy of MCRs make them powerful tools for generating libraries of complex molecules for applications in drug discovery and materials science. researchgate.netresearchgate.net

Aryl sulfonyl isocyanates are known to react with nucleophiles to form a variety of products like amides, sulfonylureas, and various heterocyclic compounds. rsc.org This reactivity can be harnessed in tandem sequences. For instance, an initial reaction of this compound with a bifunctional nucleophile could be followed by an intramolecular cyclization, all in a single pot, to yield a complex heterocyclic system. An example of a one-pot MCR is the Kabachnik–Fields reaction for the synthesis of α-aminophosphonates from an aldehyde/ketone, an amine, and a phosphite, which highlights the efficiency of such processes. organic-chemistry.org While not directly involving an isocyanate, this reaction exemplifies the power of one-pot strategies that can be adapted for isocyanate-based transformations.

Rearrangement Reactions Involving Sulfonyl Isocyanate Intermediates (e.g., Lossen Rearrangement)

The Lossen rearrangement is a classic organic reaction that converts a hydroxamic acid or its derivative into an isocyanate. handwiki.org The reaction typically proceeds via an O-acylated, O-sulfonylated, or O-phosphorylated hydroxamic acid derivative. unacademy.comslideshare.net When an O-sulfonyl derivative of a hydroxamic acid is used, treatment with a base leads to the formation of an isocyanate intermediate through a rearrangement process. slideshare.netyoutube.com

The mechanism involves the deprotonation of the hydroxamic acid derivative by a base, followed by a spontaneous rearrangement that eliminates a carboxylate or sulfonate anion to produce the isocyanate. handwiki.org This isocyanate can then be trapped by various nucleophiles. If water is present, the isocyanate hydrolyzes to form an amine and carbon dioxide. handwiki.orgunacademy.com In the presence of amines, it forms ureas. youtube.com

While this compound is the product of such a rearrangement (starting from the corresponding 4-methoxybenzenesulfonyl hydroxamic acid derivative), it is important to understand this reaction as a key synthetic route to sulfonyl isocyanates. The sulfonic esters of N-hydroxyimides can also undergo a Lossen-like rearrangement upon reaction with primary amines, where a nucleophilic attack initiates the formation of an isocyanate, which then reacts further. frontiersin.org

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes. This includes studying the kinetics and identifying the rate-determining steps.

Kinetic studies provide quantitative insights into reaction mechanisms. The rate of a reaction is determined by its slowest step, known as the rate-determining step. khanacademy.orgkhanacademy.org For reactions involving isocyanates, such as urethane (B1682113) formation from an isocyanate and an alcohol, the mechanism can be complex. It may involve non-catalytic pathways or be auto-catalyzed by additional alcohol molecules. nih.gov

Kinetic studies on the reaction of chlorosulfonyl isocyanate (CSI) with alkenes have shown that the mechanism can switch from a concerted pathway to a stepwise pathway depending on the electronic properties of the alkene. nih.govdtic.mil For electron-deficient monofluoroalkenes, a concerted mechanism is favored, whereas electron-rich alkenes react via a single-electron transfer (SET) process. nih.gov These studies often involve measuring rate constants at different temperatures to determine activation parameters, which provides further support for the proposed mechanisms. nih.gov

The table below presents comparative kinetic data for related isocyanate reactions, illustrating the influence of structure on reactivity.

IsocyanateReactantCatalystRelative Reactivity/Rate ConstantReference
Phenyl IsocyanateButanolNoneVaries by solvent nih.gov
4,4'-Diphenylmethane diisocyanate (MDI)1,3-ButanediolNonek_eff = 1.8 × 10⁻⁵ l/(g-equiv s) researchgate.net
Hexamethylene diisocyanate (HMDI)1,3-ButanediolNoneLower reactivity than MDI researchgate.net
Tolylene 2,4-diisocyanate (TDI)1,3-ButanediolNoneHigher initial reactivity than MDI researchgate.net
Hexamethylene diisocyanate (HDI)Butan-1-olNoneReactivity order: HDI > IPDI > HMDI rsc.org

Stereochemical Aspects and Diastereoselectivity in Reactivity

Currently, there is a notable lack of specific research findings and detailed data in publicly available scientific literature concerning the stereochemical aspects and diastereoselectivity of reactions involving this compound. While the reactivity of structurally similar sulfonyl isocyanates, such as chlorosulfonyl isocyanate (CSI), in stereoselective transformations is documented, direct analogous data for the 4-methoxy substituted compound is not readily found.

The principles of stereocontrol in chemical reactions are fundamental, and it is reasonable to extrapolate that the reactivity of this compound with chiral substrates would exhibit some degree of diastereoselectivity. This selectivity would be governed by the steric and electronic interactions between the sulfonyl isocyanate and the chiral molecule in the transition state. Factors such as the nature of the chiral auxiliary or substrate, the solvent, and the reaction temperature would be expected to influence the diastereomeric ratio of the products.

For instance, in [2+2] cycloaddition reactions with chiral alkenes, the facial selectivity of the approach of the isocyanate to the double bond would be dictated by the existing stereocenter(s) in the alkene. Similarly, reactions with chiral alcohols or amines to form the corresponding carbamates and ureas would likely proceed with some level of kinetic resolution or diastereoselection, influenced by the steric bulk and electronic nature of the substituents near the chiral center.

However, without specific experimental data, any discussion on the diastereoselectivity of this compound remains speculative. Further research and publication of empirical results are necessary to provide a scientifically accurate and detailed account of this aspect of its reactivity.

Advanced Derivatives and Their Academic Research Applications

Sulfonylurea Derivatives: Synthetic Diversity and Research Utility

Sulfonylureas incorporating the 4-methoxybenzene-1-sulfonyl group represent a significant class of compounds, primarily synthesized through the reaction of 4-methoxybenzene-1-sulfonyl isocyanate with primary or secondary amines.

The synthesis of sulfonylureas is traditionally accomplished by reacting a sulfonamide with an isocyanate. nih.gov In the context of this compound, the process involves its direct addition to an amine. This method is highly efficient and allows for the creation of a large library of sulfonylurea derivatives by simply varying the amine component. The reaction proceeds by the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon of the isocyanate group, yielding the corresponding N,N'-disubstituted sulfonylurea. This straightforward approach avoids the use of hazardous reagents like phosgene (B1210022) and is amenable to a wide range of functional groups on the amine partner, leading to extensive synthetic diversity. nih.gov

General Reaction Scheme for Sulfonylurea Synthesis Reaction of this compound with an amine to form a sulfonylurea derivative.

This illustrative scheme shows the general reaction pathway. R1 and R2 can be various alkyl or aryl groups.

Chemical probes are small molecules designed to selectively interact with specific proteins or biological pathways, thereby enabling the study of their function. researchgate.net These tools are vital for target validation, mechanistic elucidation, and drug discovery. researchgate.net While the broader class of sulfonylureas is known for its biological activities, the specific use of derivatives from this compound as chemical probes for mechanistic studies is an emerging area of research.

Theoretically, by attaching a reporter group (like a fluorescent tag or a clickable handle for affinity chromatography) to a 4-methoxybenzenesulfonylurea scaffold that exhibits specific biological activity, researchers could create powerful tools. researchgate.net For instance, such probes could be used to identify the protein targets of a biologically active sulfonylurea, visualize its distribution within a cell, or quantify target engagement. The development of these tailored molecules from this compound holds potential for advancing our understanding of complex biological systems.

Carbamate (B1207046) and Thiocarbamate Derivatives: Exploration of Chemical Space

The reaction of this compound with alcohols and thiols provides access to sulfonylcarbamates and sulfonylthiocarbamates, respectively. These functional groups are recognized as important bioisosteres for carboxylic acids and amides.

The synthesis of N-(4-methoxybenzenesulfonyl)carbamates is achieved through the nucleophilic addition of an alcohol to the isocyanate group. rsc.orgkuleuven.be This reaction is often catalyzed and provides a direct route to these stable derivatives. rsc.orggoogle.com Research has demonstrated the successful synthesis of various sulfonyl carbamates, including radiolabeled versions for use in imaging studies. For example, Butyl [(4‐methoxyphenyl)sulfonyl]‐[1‐¹¹C]carbamate was synthesized via a multicomponent reaction involving the corresponding sulfonyl azide, an alcohol, and labeled carbon monoxide, highlighting the feasibility of creating complex carbamates from this scaffold. nih.gov

Table 1: Examples of Synthesized Sulfonyl Carbamate Derivatives This table is based on established synthetic routes for sulfonyl carbamates.

Reactant Alcohol Resulting Carbamate Derivative Potential Research Application
Butan-1-ol Butyl (4-methoxybenzenesulfonyl)carbamate nih.gov Radiotracer Development nih.gov
Ethanol (B145695) Ethyl (4-methoxybenzenesulfonyl)carbamate Bioisostere for Drug Design

Analogously, N-(4-methoxybenzenesulfonyl)thiocarbamates can be prepared by reacting the isocyanate with a thiol (mercaptan). researchgate.net This reaction proceeds under catalyst- and solvent-free conditions, offering a simple and efficient protocol. researchgate.net The exploration of this chemical space provides researchers with compounds that have unique electronic and steric properties compared to their carbamate or amide counterparts, making them valuable for structure-activity relationship (SAR) studies in medicinal chemistry.

Heterocyclic Compounds Incorporating the 4-Methoxybenzene-1-sulfonyl Moiety

This compound is a versatile building block for the synthesis of various nitrogen- and sulfur-containing heterocyclic compounds. These scaffolds are of immense interest due to their prevalence in pharmaceuticals and biologically active molecules.

Pyrrolidine (B122466) and Lactam Derivatives: The reaction of arylsulfonyl isocyanates with 1,4-diphenylbut-2-yne-1,4-dione has been shown to produce 1,5-dihydro-5-hydroxy-2H-pyrrol-2-one derivatives, which are a class of lactams. nih.gov This method provides a straightforward protocol under mild conditions to access these complex heterocyclic structures, demonstrating the utility of the isocyanate in building fused ring systems. nih.gov

Oxazolidinone Derivatives: A prominent method for synthesizing oxazolidinones involves the cycloaddition of an isocyanate with an epoxide. nih.govnih.gov Research using the closely related chlorosulfonyl isocyanate (CSI) shows that it reacts readily with epoxides in a one-pot synthesis to yield oxazolidinones, often alongside cyclic carbonates. nih.govbeilstein-journals.org This reaction proceeds via an asynchronous concerted mechanism. nih.gov By analogy, this compound is an expected substrate for similar cycloaddition reactions, providing access to N-sulfonylated oxazolidinones, a class of compounds known for their diverse biological activities. nih.govresearchgate.net

Imidazole (B134444) Derivatives: Isocyanates are valuable reactants for building imidazole-based structures. One reported method involves the reaction of 5-amino-α-imino-1H-imidazole-4-acetonitriles with alkyl or aryl isocyanates. nih.gov This reaction leads to an intramolecular cyclization, efficiently producing 5'-amino-5-imino-4,4'-bi-1H-imidazol-2-ones. nih.gov Furthermore, rhodium-catalyzed transannulation reactions of 1-sulfonyl-1,2,3-triazoles with isocyanates can effectively produce imidazolone (B8795221) derivatives. nih.gov These routes showcase advanced strategies for incorporating the 4-methoxybenzenesulfonyl isocyanate moiety into complex imidazole scaffolds.

Triazole Derivatives: While direct synthesis of triazoles from this compound is less commonly documented, derivatives containing the 4-methoxybenzenesulfonyl group are subjects of significant research. zsmu.edu.ua A notable reaction is the rhodium-catalyzed denitrogenative transformation of 1-sulfonyl-1,2,3-triazoles, which can react with heterocumulenes like isocyanates and isothiocyanates. nih.gov This transannulation process allows for the conversion of the triazole core into other heterocycles, such as imidazolones or thiazoles, demonstrating the reactivity of the sulfonyl-triazole adduct, a close derivative of the parent isocyanate. nih.gov

The synthesis of sulfur-containing heterocycles using this compound or its derivatives is an area of active investigation.

Thiazolidine (B150603) Derivatives: Thiazolidines and their oxidized forms, thiazolidinones, are important pharmacological scaffolds. nih.govekb.eg General synthetic routes often involve the multi-component condensation of an amine, an aldehyde, and a mercapto-acid like thioglycolic acid. nih.govekb.eg In this context, a derivative of this compound, such as its corresponding sulfonamide, could serve as the amine component, leading to the incorporation of the 4-methoxybenzenesulfonyl moiety into the final thiazolidine ring system.

Thiazole (B1198619) Derivatives: A more direct route to sulfur heterocycles has been demonstrated through the rhodium-catalyzed transannulation of 1-sulfonyl-1,2,3-triazoles. When these triazoles react with isothiocyanates, they efficiently yield thiazole derivatives. nih.gov This reaction proceeds through a highly reactive azavinyl metal-carbene intermediate, showcasing a sophisticated method for constructing thiazole rings from precursors related to sulfonyl isocyanates. nih.gov

Synthesis of Fused-Ring and Polycyclic Architectures

The reactivity of the sulfonyl isocyanate moiety makes it a valuable tool in the construction of complex molecular frameworks, including fused-ring and polycyclic systems. While research specifically detailing this compound in these reactions is limited, the reactivity can be understood from studies on analogous reagents like chlorosulfonyl isocyanate (CSI). CSI is a versatile reagent known to participate in various synthetic transformations, including cycloadditions and annulation reactions that form nitrogen-, oxygen-, and sulfur-containing heterocycles. nih.gov

A significant finding in this area was the unexpected formation of a fused tetracyclic ketone ring system when using CSI. nih.gov In a study focused on developing inhibitors of tubulin polymerization, researchers attempted to transform a benzylic olefin into a β-lactam using CSI. nih.gov Instead of the expected cycloaddition to form the four-membered lactam, the reaction resulted in an unanticipated tetracyclic fused ring system in a high yield of 88%. nih.gov This discovery led to a broader exploration of CSI's reactivity with different aromatic compounds, demonstrating that this strategy is a promising approach for synthesizing functionalized tetracyclic ring systems. nih.gov Such annulation reactions highlight the potential of sulfonyl isocyanates, including this compound, to serve as reagents in the synthesis of intricate polycyclic architectures, which are of significant interest in medicinal chemistry and materials science. nih.govrsc.orgnih.gov

N-Acylsulfonamide Derivatives: Preparation and Research as Carboxylic Acid Bioisosteres

N-acylsulfonamide derivatives represent a critical class of compounds in medicinal chemistry, primarily due to their role as bioisosteres for carboxylic acids. nih.gov Bioisosteres are functional groups or molecules that have similar physicochemical properties and produce broadly similar biological effects. The replacement of a carboxylic acid with an N-acylsulfonamide can lead to improved pharmacokinetic profiles, such as enhanced cell permeability and oral bioavailability, without sacrificing the necessary interactions with a biological target. researchgate.net

The preparation of N-acylsulfonamides can be achieved through a multi-step synthesis starting from a sulfonyl isocyanate. A general, four-step synthetic route involves:

Carbamoylation: Reaction of the sulfonyl isocyanate with an alcohol, such as tert-butanol, to form a carbamate.

Sulfamoylation: Reaction of the resulting carbamate with an appropriate amine.

Deprotection: Removal of the carbamate protecting group.

Acylation: Acylation of the resulting sulfonamide to yield the final N-acylsulfonamide derivative. researchgate.net

The N-acylsulfonamide moiety is an acidic group with pKa values typically in the range of 3.5 to 5, which is comparable to that of carboxylic acids (pKa 4–5). nih.govnih.gov This similar acidity allows the N-acylsulfonamide to mimic the ionization state and hydrogen-bonding capabilities of a carboxylic acid at physiological pH. researchgate.net Research has shown that this bioisosteric replacement can be highly effective. For instance, in the development of dual inhibitors for the anti-apoptotic proteins MCL-1 and BCL-xL, replacing a key carboxylic acid group with an acylsulfonamide motif resulted in compounds with similar or even improved binding affinities. rsc.org The importance of this functional group is underscored by the fact that nine new drugs containing the N-acylsulfonamide structure were approved and marketed in the United States between 2015 and 2020. nih.gov

The table below provides a comparative overview of the physicochemical properties of carboxylic acids and their N-acylsulfonamide bioisosteres.

Table 1: Physicochemical Properties of Carboxylic Acids vs. N-Acylsulfonamide Bioisosteres

Property Carboxylic Acid N-Acylsulfonamide Rationale for Bioisosteric Use
pKa Typically 4–5 Typically 3.5–5 Similar acidity allows for mimicking ionic interactions and hydrogen bonding. nih.gov
Hydrogen Bonding Acts as both a hydrogen bond donor and acceptor. Possesses unique hydrogen bond donor and acceptor properties. researchgate.net Can replicate the key interactions of a carboxylic acid with its biological target.
Lipophilicity Generally lower Can be tuned; often more lipophilic. researchgate.net Increased lipophilicity can improve membrane permeability and oral absorption.

| Metabolic Stability | Can undergo rapid metabolism (e.g., glucuronidation). nih.gov | Generally exhibits greater metabolic stability. | Leads to improved pharmacokinetic profiles and potentially longer duration of action. researchgate.net |

Application as Reagents in Protecting Group Chemistry and Selective Functionalization

In complex, multi-step organic syntheses, the selective modification of one functional group in the presence of others is a common challenge. This is achieved by using protecting groups, which temporarily mask a reactive functional group to prevent it from reacting while other parts of the molecule are being modified. The 4-methoxybenzenesulfonyl group, which can be introduced via its reactive isocyanate form, is utilized in protecting group chemistry, particularly for amines.

The value of the 4-methoxybenzyl (PMB or Mob) moiety as a "workhorse" protecting group is well-established, especially for the protection of alcohols, amines, and carboxylic acids. nih.gov The 4-methoxybenzenesulfonyl group derived from this compound offers similar advantages. It can be readily introduced onto a primary or secondary amine through a straightforward addition reaction.

This protecting group is stable under a wide variety of reaction conditions, allowing for extensive functionalization of the protected substrate. nih.gov When the synthetic sequence is complete, the protecting group must be removed, or "cleaved," to reveal the original functional group. The 4-methoxybenzenesulfonyl group offers several methods for its removal. A common method for cleaving such protecting groups is treatment with a strong acid, such as trifluoroacetic acid (TFA). nih.govnih.gov The efficiency of this cleavage can be enhanced by the use of a cation scavenger, like anisole (B1667542) or thioanisole, which traps the carbocation generated during the reaction and prevents it from causing unwanted side reactions with the substrate. nih.govnih.gov This reliable introduction and removal allow for the selective functionalization of complex molecules, a critical strategy in the synthesis of peptides, natural products, and pharmaceuticals. nih.gov

Spectroscopic and Advanced Analytical Techniques for Research on 4 Methoxybenzene 1 Sulfonyl Isocyanate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic compounds, including derivatives of 4-Methoxybenzene-1-sulfonyl isocyanate. It provides unparalleled insight into the chemical environment of individual atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques used to characterize the products formed from reactions involving this compound. For instance, in the synthesis of various organic molecules, the characteristic chemical shifts (δ) in the NMR spectra confirm the incorporation of the 4-methoxybenzenesulfonyl group.

In the characterization of compounds such as 1-(2-Methylbenzyloxy)-4-methoxybenzene, the ¹H NMR spectrum shows distinct signals for the aromatic protons, the methoxy (B1213986) group, the benzyl (B1604629) methylene (B1212753) protons, and the methyl group. rsc.org The corresponding ¹³C NMR spectrum provides complementary information, with specific resonances for each unique carbon atom, including the aromatic carbons, the methoxy carbon, the methylene carbon, and the methyl carbon. rsc.org

Infrared (IR) Spectroscopy for Functional Group Analysis and Reaction Progress Monitoring

Infrared (IR) spectroscopy is a powerful, non-invasive technique used to identify functional groups within a molecule and to monitor the progress of chemical reactions in real-time. researchgate.netrsc.org For this compound, IR spectroscopy is particularly useful for confirming the presence of its key functional groups and for tracking its consumption during reactions, such as urethane (B1682113) formation. researchgate.netresearchgate.net

The most prominent and diagnostic absorption band for isocyanates is the strong, sharp peak corresponding to the asymmetric stretching vibration of the isocyanate (–N=C=O) group. researchgate.netresearchgate.net This band typically appears in a distinct region of the spectrum, around 2250–2280 cm⁻¹. researchgate.netresearchgate.netresearchgate.net The intensity of this peak is directly proportional to the concentration of the isocyanate, making it ideal for quantitative analysis and kinetic studies. researchgate.net As the isocyanate reacts, for instance with an alcohol to form a urethane, the intensity of the –N=C=O peak will decrease, while new peaks corresponding to the urethane linkage (e.g., N-H stretch around 3300 cm⁻¹ and C=O stretch around 1700 cm⁻¹) will appear. researchgate.net

Other characteristic absorptions for this compound include those associated with the sulfonyl group (SO₂) and the substituted benzene (B151609) ring. The asymmetric and symmetric SO₂ stretching vibrations are expected to produce strong bands in the regions of 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹, respectively. The methoxy group (–OCH₃) will show C-H stretching vibrations around 2850-2960 cm⁻¹ and a characteristic C-O stretch. libretexts.orglibretexts.org Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring are observed in the 1400–1600 cm⁻¹ range. libretexts.orglibretexts.org

Table 1: Characteristic Infrared Absorption Frequencies for this compound

Functional Group Vibration Type Typical Wavenumber (cm⁻¹) Intensity
Isocyanate (–N=C=O) Asymmetric Stretch 2250 - 2280 Strong, Sharp
Sulfonyl (–SO₂–) Asymmetric Stretch 1350 - 1400 Strong
Sulfonyl (–SO₂–) Symmetric Stretch 1150 - 1200 Strong
Aromatic Ring (C=C) In-ring Stretch 1400 - 1600 Medium to Weak
Methoxy (C–O) Stretch 1000 - 1300 Medium
Aromatic (C–H) Stretch 3000 - 3100 Medium
Methoxy (C–H) Stretch 2850 - 2960 Medium

Note: The exact positions of the peaks can be influenced by the physical state of the sample (solid, liquid, or gas) and the solvent used.

By monitoring changes in the IR spectrum over time, researchers can gain valuable insights into reaction kinetics, mechanisms, and the formation of intermediates and final products. copernicus.org Fiber-optic probes can be used for in-situ monitoring of reactions involving isocyanates, allowing for real-time data acquisition without the need for sampling. researchgate.netbath.ac.uk

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

The analysis would reveal the geometry around the sulfur atom, the planarity of the benzene ring, and the orientation of the methoxy and sulfonyl isocyanate substituents relative to the ring. Studies on related arylsulfonamide structures have shown that the plane formed by the C–N–S atoms is typically rotated with respect to the aromatic ring. researchgate.net The crystal structure would also elucidate intermolecular interactions, such as hydrogen bonds or other non-covalent forces, that dictate how the molecules pack together in the solid state. nih.gov

A typical output from an X-ray crystallographic analysis includes the crystal system, space group, and unit cell dimensions. For example, related organic compounds often crystallize in systems like monoclinic with a specific space group (e.g., P2₁/c or C2/c). nih.gov

Table 2: Representative Data from an X-ray Crystallography Experiment

Parameter Example Data Description
Crystal System Monoclinic The shape of the unit cell.
Space Group P2₁/c The set of symmetry operations for the unit cell.
a (Å) 10.123 Length of unit cell side a.
b (Å) 15.456 Length of unit cell side b.
c (Å) 8.789 Length of unit cell side c.
α (°) 90 Angle between sides b and c.
β (°) 98.54 Angle between sides a and c.
γ (°) 90 Angle between sides a and b.
Volume (ų) 1358.9 The volume of the unit cell.
Z 4 The number of molecules in the unit cell.

Note: This table presents hypothetical data for illustrative purposes, as the specific crystal structure of this compound is not publicly available in the searched literature. The data represents typical parameters obtained for similar organic molecules. nih.gov

Determining the crystal structure provides unequivocal proof of the compound's chemical identity and constitution, complementing the data obtained from other spectroscopic methods.

Chromatographic Methods for Purification and Analytical Purity Assessment (e.g., HPLC)

Chromatographic techniques are essential for the separation, purification, and assessment of the purity of chemical compounds. High-Performance Liquid Chromatography (HPLC) is a particularly versatile and widely used method for analyzing isocyanates. epa.govresearchgate.net Due to the high reactivity of the isocyanate group, direct analysis can be challenging. Therefore, a common strategy involves derivatization, where the isocyanate is reacted with an agent to form a more stable, easily detectable derivative. epa.govnih.gov For example, reacting the isocyanate with an alcohol like ethanol (B145695) or methanol (B129727) produces a stable urethane derivative that can be readily analyzed. nih.gov

For purification, a crude reaction mixture containing this compound can be subjected to column chromatography. However, for analytical purity assessment, reversed-phase HPLC is the method of choice. A C18 column is commonly employed, which separates compounds based on their hydrophobicity. epa.govsigmaaldrich.com

The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. epa.govsigmaaldrich.com A gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of the target compound from impurities or byproducts. sigmaaldrich.com Detection is commonly performed using a UV detector, as the benzene ring in the molecule absorbs ultraviolet light, or a mass spectrometer (LC-MS) for greater sensitivity and structural confirmation. sigmaaldrich.com The purity of the sample is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

Table 3: Typical HPLC Parameters for the Analysis of a Derivatized Isocyanate

Parameter Condition Purpose
Column C18, 5 µm particle size Stationary phase for reversed-phase separation. epa.gov
Mobile Phase A Water with 0.05% Formic Acid Aqueous component of the mobile phase. sigmaaldrich.com
Mobile Phase B Acetonitrile with 0.05% Formic Acid Organic component of the mobile phase. sigmaaldrich.com
Gradient Start at 50% B, ramp to 90% B To elute compounds with varying polarities. sigmaaldrich.com
Flow Rate 0.5 - 1.0 mL/min Controls the speed of the separation. sigmaaldrich.com
Column Temperature 30 °C Ensures reproducible retention times. sigmaaldrich.com
Detector UV or Mass Spectrometry (MS) To detect and quantify the separated components. sigmaaldrich.com
Injection Volume 2 - 10 µL The amount of sample introduced for analysis. sigmaaldrich.com

Note: The conditions are representative and may require optimization for the specific derivative of this compound.

This analytical approach ensures that the compound meets the required purity specifications for its intended use, identifying and quantifying any potential impurities that could affect subsequent reactions or material properties.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the molecular geometry, electronic structure, and reactivity of 4-Methoxybenzene-1-sulfonyl isocyanate. These calculations solve approximations of the Schrödinger equation to determine the electronic energy and wavefunction of the molecule.

Density Functional Theory (DFT) has become a standard tool for investigating the mechanisms of complex organic reactions involving isocyanates and sulfonamides. By modeling the electron density, DFT can accurately and efficiently compute the geometries of reactants, products, and, crucially, the high-energy transition states that connect them.

For instance, studies on related isocyanate systems have successfully used DFT to map out entire reaction pathways. Research on the SO₂-catalyzed conversion of phenylnitrile oxide to phenyl isocyanate employed the r²SCAN-3c method to trace the reaction's progress, identifying a key five-membered ring intermediate formed through a [3+2]-cycloaddition. chemrxiv.org This approach allows for the calculation of activation barriers, providing a quantitative measure of reaction feasibility. Similarly, DFT calculations using the B3LYP functional with the 6-311+G(2d,p) basis set have been used to investigate the transition states of intramolecular alkene cycloadditions for O-isocyanates, revealing the precise bond-forming and bond-breaking distances. researchgate.net

For this compound, DFT could be applied to:

Elucidate the mechanism of its reactions, such as addition of nucleophiles (alcohols, amines) to the isocyanate group.

Calculate the energy barriers for different potential reaction pathways, predicting which products are kinetically favored.

Analyze the structure of transition states to understand the electronic and steric factors that govern its reactivity.

Table 1: Common DFT Functionals and Basis Sets in Reactivity Studies

Functional/Method Basis Set Typical Application
B3LYP 6-31G(d,p) Geometry optimization and frequency calculations.
ωB97X-D3(BJ) def2-TZVPP High-accuracy energies, includes dispersion corrections. chemrxiv.org
M06-2X 6-311+G(d,p) Good for kinetics, transition states, and non-covalent interactions.
r²SCAN-3c --- Efficient method for reaction path finding and IRC scans. chemrxiv.org

Ab Initio Methods for Prediction of Spectroscopic Properties and Energetics

While DFT is highly effective, ab initio methods, which are based on first principles without empirical parameters, offer a pathway to even higher accuracy, especially for energetics. High-level coupled-cluster methods like DLPNO-CCSD(T) with a complete basis set (CBS) extrapolation are considered a gold standard for calculating reaction energies, often achieving "chemical accuracy" (within 1 kcal/mol of experimental values). chemrxiv.org For this compound, such calculations would provide definitive values for its heat of formation and the thermodynamics of its reactions.

Furthermore, ab initio and DFT methods are widely used to predict spectroscopic properties, which can aid in the characterization of newly synthesized compounds. nih.gov

NMR Spectroscopy: By calculating magnetic shielding constants, one can predict the ¹H and ¹³C NMR chemical shifts. Comparing these theoretical spectra with experimental data helps confirm the molecular structure. nih.gov

IR Spectroscopy: Calculation of vibrational frequencies can predict the positions of key absorption bands in the infrared spectrum. For this compound, this would be particularly useful for identifying the characteristic strong absorption of the isocyanate (-N=C=O) group and the sulfonyl (SO₂) group.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate electronic excitation energies, which correspond to the absorptions observed in UV-Vis spectra, identifying π→π* and n→π* transitions. nih.gov

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Conformational Analysis: Molecular modeling techniques, from semi-empirical methods like AM1 to higher-level DFT, can be used to explore the potential energy surface associated with bond rotation. researchgate.net By rotating the bonds systematically, a conformational map can be generated, identifying the lowest-energy (most stable) conformers and the energy barriers to interconversion between them. For similar aromatic molecules like isobutylbenzene, computational methods combined with experimental NMR data have been used to determine the predominant conformers and the rotational energy barriers. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of molecular behavior over time. functmaterials.org.ua By simulating the motions of a this compound molecule (or an ensemble of them) in a solvent box, MD can reveal:

Solvent Effects: How interactions with solvent molecules influence the conformational preferences.

Intermolecular Interactions: The nature and strength of interactions between molecules, such as hydrogen bonding or van der Waals forces, which are critical for understanding its properties in the condensed phase. functmaterials.org.ua

Transport Properties: MD simulations can be used to estimate properties like self-diffusion coefficients. functmaterials.org.ua Studies on related sulfonamides in ionic liquids have used MD to elucidate the competitive interactions between cations, anions, and water with the solute molecule. nih.gov

Computational Approaches for Regio- and Stereoselectivity Prediction

When this compound reacts with a multifunctional molecule, the question of where it reacts (regioselectivity) and the resulting three-dimensional orientation (stereoselectivity) becomes critical. Computational chemistry offers powerful tools to predict these outcomes. rsc.orgrsc.org

Regioselectivity: The regioselectivity can often be predicted by analyzing the electronic structure of the reactants. Reactivity indices derived from DFT, such as Fukui functions or calculated atomic charges, can identify the most electrophilic and nucleophilic sites within the molecules. For this compound, the carbon atom of the isocyanate group is highly electrophilic, making it the primary site for nucleophilic attack. Computational analysis can quantify this reactivity and predict the outcome when competing reaction sites are present on the reaction partner.

Stereoselectivity: Predicting stereoselectivity requires a more sophisticated analysis of the transition states leading to different stereoisomeric products. rsc.org By calculating the activation energies for all possible stereochemical pathways, the energetically favored path can be identified. The difference in the free energies of the diastereomeric transition states (ΔΔG‡) determines the product ratio. This approach has become a valuable predictive tool in the rational design of asymmetric catalysts and reactions. rsc.org For reactions involving this compound, this method could be used to predict the facial selectivity of its addition to a chiral substrate.

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) in Derivative Design (Focused on Academic Structure-Property Understanding)

For academic structure-property understanding, a QSAR/QSPR study would involve:

Designing a Library: Creating a virtual library of derivatives of this compound by systematically modifying its structure (e.g., changing the position or nature of the substituent on the benzene (B151609) ring).

Calculating Descriptors: Using computational methods to calculate a range of molecular descriptors for each derivative. These can include electronic properties (e.g., orbital energies, atomic charges), steric properties (e.g., molecular volume), and topological indices. nih.gov

Developing a Model: Correlating these descriptors with a known property (e.g., experimentally measured reaction rate, or a computationally predicted property like solvation energy) using statistical methods to build a predictive equation.

A study on benzene sulfonamide enzyme inhibitors successfully used quantum-theoretic descriptors, such as the energies and orientations of π-like orbitals, to develop QSAR equations that were more predictive and interpretable than traditional methods. nih.gov A similar approach applied to derivatives of this compound could yield fundamental insights into how its electronic structure governs a specific property, guiding the design of new molecules with tailored characteristics.

Advanced Research Applications in Materials Science and Polymer Chemistry

Role as a Monomer or Cross-linking Agent in Advanced Polymer Synthesis

4-Methoxybenzene-1-sulfonyl isocyanate can act as a monomer in polymerization reactions or as a cross-linking agent to create network structures in polymers, enhancing their mechanical and thermal properties.

In the synthesis of polyurethanes and polyureas, the isocyanate group of this compound readily reacts with hydroxyl and amine groups, respectively. This reactivity allows for its incorporation into polymer backbones, leading to materials with specific functionalities. The presence of the methoxybenzene sulfonyl group can impart unique characteristics to the resulting polymers, such as altered solubility, thermal stability, and mechanical strength.

Research in this area focuses on the polyaddition reactions of this compound with various diols and diamines to produce linear or cross-linked polymers. The stoichiometry and reaction conditions are carefully controlled to achieve the desired molecular weight and polymer structure.

Table 1: Examples of Reactants for Specialty Polyurethane and Polyurea Synthesis

Reactant Type Example Compound Resulting Polymer
Diol Poly(ethylene glycol) Polyurethane
Diamine Hexamethylene diamine Polyurea

The sulfonyl isocyanate group can be utilized to create initiators for controlled/living radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). This allows for the synthesis of well-defined polymer architectures, including block copolymers and star polymers.

For instance, a molecule containing a hydroxyl or amino group can be reacted with this compound. The resulting compound, now bearing a sulfonyl group, can be converted into an ATRP initiator. This initiator can then be used to polymerize a variety of vinyl monomers, leading to the formation of polymers with controlled molecular weights and low dispersity.

In the synthesis of block copolymers , a macroinitiator is first synthesized using this method, which is then used to polymerize a second monomer, resulting in a block copolymer. For star polymers , a multifunctional core molecule is reacted with this compound to create a multi-armed initiator.

Studies in this domain often involve the systematic variation of the concentration of the sulfonyl isocyanate monomer and characterization of the resulting polymers using techniques such as:

Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the chemical structure.

Gel Permeation Chromatography (GPC): To determine molecular weight and molecular weight distribution.

Differential Scanning Calorimetry (DSC): To analyze thermal transitions like the glass transition temperature (Tg) and melting temperature (Tm).

Thermogravimetric Analysis (TGA): To assess thermal stability.

Mechanical Testing: To evaluate properties such as tensile strength, modulus, and elongation at break.

These investigations are crucial for designing materials with specific performance characteristics for targeted applications.

Surface Functionalization and Modification of Materials

The high reactivity of the isocyanate group makes this compound an effective agent for the surface functionalization of various materials. This process involves chemically attaching the molecule to the surface of a substrate to alter its properties, such as hydrophobicity, adhesion, and biocompatibility.

For example, materials with surface hydroxyl or amine groups, such as silica (B1680970), cellulose, or certain synthetic polymers, can be readily modified by treatment with a solution of this compound. This "grafting to" approach creates a surface layer with the methoxybenzenesulfonyl moiety exposed, which can then influence the interaction of the material with its environment. This technique is particularly useful in the development of advanced composites, where strong interfacial adhesion between the filler and the polymer matrix is essential for optimal performance.

Research into Novel Organic-Inorganic Hybrid Materials Incorporating Sulfonyl Isocyanate Derivatives

Organic-inorganic hybrid materials combine the properties of both organic polymers and inorganic materials, often leading to synergistic effects. Sulfonyl isocyanate derivatives, including this compound, play a role in the synthesis of these advanced materials, particularly through sol-gel processes.

In a typical sol-gel synthesis of a silica-based hybrid material, an organosilane precursor is co-condensed with a silica precursor like tetraethoxysilane (TEOS). An organosilane containing a reactive group, such as an amino or hydroxyl group, can first be reacted with this compound. The resulting molecule, which now contains the sulfonyl isocyanate functionality and a hydrolyzable silane (B1218182) group, can be incorporated into the silica network during the sol-gel process. This results in an organic-inorganic hybrid material where the methoxybenzenesulfonyl group is covalently bonded to the silica matrix, potentially enhancing its thermal stability, mechanical properties, or providing sites for further chemical modification.

Conclusion and Future Perspectives in 4 Methoxybenzene 1 Sulfonyl Isocyanate Research

Summary of Key Academic Contributions and Methodological Advances

The academic exploration of aryl sulfonyl isocyanates, including 4-Methoxybenzene-1-sulfonyl isocyanate, has established them as highly reactive and valuable intermediates in organic synthesis. rsc.orgresearchgate.net A primary contribution has been the elucidation of their reactivity, which is characterized by two principal electrophilic sites: the carbon atom of the isocyanate group and the sulfur atom of the sulfonyl group. This dual reactivity allows for facile reactions with a wide range of nucleophiles. arxada.com

Key methodological advances have centered on the synthesis of sulfonyl isocyanates themselves and their subsequent application in constructing complex molecules. Traditional synthesis often involves the reaction of the corresponding sulfonamides with phosgene (B1210022), a method that, while effective, presents significant handling hazards. google.com An improved process involves the continuous addition of the sulfonamide to an excess of phosgene, leading to better yields and shorter reaction times. google.com Alternative, safer methods have also been developed, such as the reaction of sulfonyl chlorides with silyl (B83357) isocyanates in the presence of Lewis acids. google.com

The primary application of aryl sulfonyl isocyanates has been in the synthesis of nitrogen-containing compounds. Their reaction with amines and alcohols readily forms sulfonylureas and carbamates, respectively. rsc.org These moieties are present in numerous biologically active compounds, including herbicides and pharmaceuticals. researchgate.netgoogle.com Furthermore, their utility extends to the synthesis of various heterocyclic systems like lactams and oxazolidinones. rsc.org

A notable advance is the development of stable and safer substitutes for the often hazardous aryl sulfonyl isocyanates. For instance, 4-dimethylaminopyridinium arylsulfonyl-carbamoylides and carbamate (B1207046) salts, derived from sulfonamides, can react with amines to produce sulfonylureas, circumventing the need to handle the volatile isocyanate directly. nih.gov

Table 1: Key Methodological Advances in Aryl Sulfonyl Isocyanate Chemistry

Advance Description Key Advantages Relevant Compounds Synthesized
Improved Phosgenation Continuous addition of sulfonamide to excess phosgene. google.com Higher yields, shorter reaction times. google.com Sulfonyl isocyanates. google.com
Phosgene-Free Synthesis Reaction of sulfonyl chlorides with trimethyl silyl isocyanate and a Lewis acid catalyst. google.com Avoids the use of highly toxic phosgene. google.com Sulfonyl isocyanates. google.com
Use of Isocyanate Surrogates Generation of stable carbamoylide or carbamate salts from sulfonamides. nih.gov Safer handling, stable intermediates. nih.gov Aryl(heteroaryl)sulfonyl ureas. nih.gov
Heterocycle Synthesis Reaction with various nucleophiles to form cyclic structures. rsc.org Access to diverse and complex molecular scaffolds. rsc.org Lactams, oxazolidinones, pyrrolidine (B122466) derivatives. rsc.orgresearchgate.net

Emerging Trends and Unexplored Research Opportunities

The field of this compound research is witnessing several emerging trends that promise to expand its synthetic utility. A significant trend is the focus on creating novel bioactive molecules. Given that the sulfonylurea moiety is a key pharmacophore, there is considerable interest in using functionalized aryl sulfonyl isocyanates to synthesize new pharmaceutical and agrochemical candidates. researchgate.netresearchgate.net The methoxy (B1213986) group on the benzene (B151609) ring of the title compound offers a point for further functionalization or can modulate the electronic properties and biological activity of the final products.

Another emerging area is the application of sulfonyl isocyanates in materials science. For instance, the related chlorosulfonyl isocyanate (CSI) has been explored for its potential use in the preparation of materials for lithium-ion batteries. arxada.com This suggests an unexplored opportunity for this compound in the development of novel functional polymers and materials where the sulfonyl and isocyanate groups can be leveraged for specific properties.

The development of "green" or more sustainable synthetic routes is a major trend in chemistry. rsc.org For isocyanates, this primarily involves moving away from phosgene-based syntheses. rsc.orgrsc.org Research into phosgene-free methods, including the use of hypervalent iodine reagents or photocatalysis to generate the isocyanate functionality from bio-sourced precursors like amines or oxamic acids, presents a significant opportunity. anr.fr Applying these innovative, greener methods to the synthesis of this compound from its corresponding sulfonamide or other precursors is a key area for future research.

Furthermore, the exploration of new reaction pathways is an ongoing trend. The development of one-pot multicomponent reactions involving aryl sulfonyl isocyanates can lead to a rapid increase in molecular complexity from simple starting materials. researchgate.net Investigating the reactivity of this compound in such transformations could unveil novel and efficient routes to complex molecular architectures.

Challenges and Limitations in Current Academic Research of the Compound

Despite its synthetic potential, research on this compound faces several challenges and limitations. A primary challenge is the inherent reactivity and moisture sensitivity of the compound. Like other sulfonyl isocyanates, it readily reacts with water, necessitating the use of anhydrous solvents and inert atmospheres, which can increase the complexity and cost of experimental setups. arxada.com

The traditional synthesis of aryl sulfonyl isocyanates often relies on hazardous reagents like phosgene. google.com The toxicity and handling difficulties associated with phosgene pose significant safety risks and limit the accessibility of these reagents for some research groups. rsc.orgrsc.org While alternative methods exist, they may have their own limitations, such as lower yields or the need for specific catalysts. google.com

Another limitation is the potential for side reactions. The dual electrophilicity of the sulfonyl isocyanate can sometimes lead to a lack of selectivity in reactions with multifunctional nucleophiles, resulting in mixtures of products. Controlling the regioselectivity of these reactions remains a challenge.

Furthermore, the broader environmental and sustainability concerns associated with petroleum-based feedstocks are becoming increasingly important. rsc.orgmostwiedzy.pl The development of synthetic routes that utilize bio-based starting materials for the production of this compound is a significant hurdle that needs to be addressed to align with the principles of green chemistry. rsc.orgresearchgate.net

Table 2: Summary of Challenges in this compound Research

Challenge Description Implication for Research
High Reactivity & Moisture Sensitivity The compound readily hydrolyzes and reacts with nucleophiles. arxada.com Requires stringent anhydrous and inert reaction conditions.
Hazardous Synthesis Routes Traditional methods often involve toxic reagents like phosgene. google.comrsc.org Poses safety risks and limits accessibility for researchers.
Selectivity Issues Dual electrophilic sites can lead to mixtures of products in some reactions. Requires careful optimization of reaction conditions to achieve desired outcomes.
Sustainability Concerns Reliance on petroleum-based starting materials. rsc.org Need for the development of greener, bio-based synthetic pathways. mostwiedzy.pl

Potential for Development of New Synthetic Tools and Methodologies

The challenges inherent in the chemistry of this compound also present significant opportunities for the development of new synthetic tools and methodologies. There is considerable potential for the design of novel catalytic systems that can enhance the efficiency and selectivity of reactions involving this compound. For example, developing catalysts that can direct nucleophilic attack to either the isocyanate carbon or the sulfonyl sulfur would provide a powerful tool for controlling reaction outcomes.

The creation of phosgene-free synthetic routes remains a high-priority area. rsc.org Innovations in this domain could involve novel oxidative carbonylation reactions or the use of carbamoylating agents that are safer and easier to handle. nih.gov The development of a robust and scalable phosgene-free synthesis for this compound would be a major methodological advance.

Furthermore, there is potential for designing novel one-pot and tandem reactions that utilize the unique reactivity of this compound. For instance, a reaction sequence where the isocyanate first reacts with a nucleophile, followed by an intramolecular cyclization involving the sulfonyl group, could provide rapid access to complex heterocyclic scaffolds. The development of such methodologies would significantly expand the synthetic chemist's toolbox.

The exploration of flow chemistry for the synthesis and reactions of this compound is another promising avenue. The high reactivity and potential hazards associated with this compound could be mitigated through the use of microreactors, which offer enhanced control over reaction parameters and improved safety.

Finally, the development of methodologies for the post-polymerization modification of polymers using this compound could lead to new functional materials. rsc.org This could involve grafting the sulfonyl isocyanate onto existing polymer backbones to introduce new properties or functionalities.

Q & A

Q. Advanced Methodological Guidance :

  • Key Challenges : Thermal instability of isocyanates and competing reactions (e.g., hydrolysis, oligomerization) require precise control of reaction conditions.
  • Synthetic Protocols :
    • Use anhydrous solvents (e.g., dichloromethane) and inert atmospheres to prevent moisture interference .
    • Employ phosgene or triphosgene for sulfonamide-to-isocyanate conversion, ensuring stoichiometric excess to drive completion .
    • Monitor reaction progress via FTIR for disappearance of sulfonamide N-H stretches (~3300 cm⁻¹) and emergence of isocyanate peaks (~2270 cm⁻¹) .
  • Data-Driven Optimization : Conduct reaction kinetics studies at varying temperatures (0–40°C) to identify ideal conditions for yield maximization.

What analytical strategies resolve discrepancies in quantifying this compound purity across studies?

Q. Contradiction Analysis Framework :

  • Common Pitfalls :
    • Direct GC Limitations : Volatility and thermal degradation risks (evidenced by peak tailing at >250°C) .
    • Indirect GC Advantages : Derivatization with n-dibutylamine (n-DBA) stabilizes the analyte, enabling quantification of unreacted n-DBA with internal standards (e.g., deuterated analogs) .
  • Validation Steps :
    • Cross-validate results using HPLC with UV detection (λ = 240–260 nm for aromatic sulfonyl groups) .
    • Perform spike-recovery experiments to assess matrix effects in complex reaction mixtures .

How should researchers design experiments to assess the reactivity of this compound in polymer conjugation?

Q. Experimental Design for Material Science Applications :

  • Reaction Parameters :
    • Use a 1.2–1.5 molar excess of isocyanate relative to hydroxyl/amine groups on polymers to account for moisture scavenging .
    • Monitor carbamate/urea bond formation via <sup>1</sup>H NMR (disappearance of isocyanate proton at δ 3.1–3.3 ppm) .
  • Stability Testing :
    • Evaluate hydrolytic stability by incubating conjugates in PBS (pH 7.4) at 37°C, tracking degradation via SEC or MALDI-TOF .

What advanced techniques differentiate this compound from structural analogs in mixed samples?

Q. Chromatographic and Spectroscopic Differentiation :

Method Parameters Key Differentiators Evidence
GC-MS Column: DB-5MS; Temp: 150–280°C (10°C/min)Retention time shifts due to methoxy vs. alkyl substituents
HPLC-UV/HRMS Column: C18; Mobile phase: MeCN/H2O (0.1% TFA)Exact mass (e.g., [M+H]<sup>+</sup> = 216.04) and fragmentation patterns
FTIR ATR mode, 400–4000 cm⁻¹Sulfonyl isocyanate asymmetric stretch at 1370–1380 cm⁻¹ vs. carbonyl peaks in esters

How can researchers mitigate thermal degradation during the analysis of this compound?

Q. Mitigation Strategies :

  • GC Adjustments :
    • Use on-column injection to minimize thermal stress .
    • Program oven temperatures below 250°C and employ short, wide-bore columns (e.g., 15 m × 0.53 mm ID) .
  • Alternative Methods :
    • Derivatize with methanol to form stable methyl carbamates for LC-MS analysis .
    • Utilize low-temperature techniques like cryo-NMR for structural elucidation without degradation .

What computational tools predict the reactivity of this compound in nucleophilic environments?

Q. Advanced Computational Workflow :

  • DFT Calculations :
    • Model electrophilicity at the isocyanate carbon using Gaussian09 at the B3LYP/6-311+G(d,p) level .
    • Compare charge distribution with analogs (e.g., toluene-2,4-diisocyanate) to predict regioselectivity .
  • Machine Learning :
    • Train models on Reaxys/Pistachio datasets to predict reaction outcomes with amines/thiols .

How do structural modifications to this compound influence its bioactivity in medicinal chemistry?

Q. SAR Study Design :

  • Modification Targets :
    • Replace methoxy with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity .
    • Introduce steric hindrance (e.g., ortho-methyl) to modulate reaction kinetics with biological nucleophiles .
  • Screening Protocols :
    • Assess enzyme inhibition (e.g., proteases) via fluorescence-based assays .
    • Evaluate cytotoxicity in HEK293/HepG2 cells to identify therapeutic windows .

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Feasible Synthetic Routes

Reactant of Route 1
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4-Methoxybenzene-1-sulfonyl isocyanate
Reactant of Route 2
Reactant of Route 2
4-Methoxybenzene-1-sulfonyl isocyanate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.